molecular formula C9H7Br2FO2 B1409957 Ethyl 2,4-dibromo-3-fluorobenzoate CAS No. 1804932-59-9

Ethyl 2,4-dibromo-3-fluorobenzoate

Cat. No.: B1409957
CAS No.: 1804932-59-9
M. Wt: 325.96 g/mol
InChI Key: KNTROOBQARNSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dibromo-3-fluorobenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-3-fluorobenzoate typically involves the bromination and fluorination of benzoate derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Ethyl 2,4-dibromo-3-fluorobenzoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-3-fluorobenzoate involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups and the overall structure of the compound. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine and fluorine atoms .

Comparison with Similar Compounds

Ethyl 2,4-dibromo-3-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: A photoactive compound with similar bromine and fluorine substitutions.

    Ethyl 4-bromo-3-fluorobenzoate: Another benzoate derivative with different substitution patterns.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts .

Biological Activity

Ethyl 2,4-dibromo-3-fluorobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms and one fluorine atom at specific positions, along with an ethyl ester functional group. The unique combination of halogens influences its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The presence of bromine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions. This allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity.
  • Hydrolysis : The ester group can undergo hydrolysis to release the corresponding carboxylic acid. This acid can interact with biological targets through hydrogen bonding and ionic interactions, enhancing its biological efficacy.

Antiviral Properties

Recent studies have indicated that halogenated compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives with similar structures have shown effectiveness against various viruses, including hepatitis E and Chikungunya. The potency of these compounds is often measured using the effective concentration (EC) values .

CompoundEC90 (nM)Activity
C4′-bromo methyl ester91.3Superior HEV inhibition
C4′-chlorine methyl ester105.4Moderate inhibition
C4′-fluorine methyl ester>1000Poor inhibition

These findings suggest that the specific halogen substitutions play a crucial role in determining the antiviral potency of related compounds.

Enzyme Inhibition Studies

This compound has been investigated for its potential as a biochemical probe in enzyme-substrate interactions. It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

In a comparative study of various benzamide derivatives, compounds similar to this compound were evaluated for their inhibitory effects on specific kinases:

Compound% Inhibition (Denaturation)p38α MAB Kinase IC50 (μM) ± SEM
27b85.360.031 ± 0.14
27d81.480.075 ± 0.11
Diclofenac sodium82.54-

These results indicate that halogenated compounds can serve as potent inhibitors in biochemical assays, suggesting their potential utility in drug development .

Case Studies

  • Antiviral Efficacy : A study explored the antiviral efficacy of various halogenated benzoates against hepatitis E virus (HEV). This compound was part of a series of compounds tested for their ability to inhibit viral replication, demonstrating promising results that warrant further investigation .
  • Kinase Inhibition : Another research highlighted the use of halogenated benzoates as kinase inhibitors in cancer therapy. This compound was evaluated alongside other derivatives for its ability to inhibit RET kinase activity, showing moderate to high potency in cellular assays .

Properties

IUPAC Name

ethyl 2,4-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTROOBQARNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dibromo-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.